Methyl 3-tert-butyl-5-cyanobenzoate
Overview
Description
“Methyl 3-tert-butyl-5-cyanobenzoate” is a chemical compound1. Unfortunately, there is limited information available about this specific compound. However, it is related to “Methyl 3-cyanobenzoate”, which has an empirical formula of C9H7NO22.
Synthesis Analysis
The synthesis of related compounds often involves the use of acetic acid as a solvent and tert-butyl acetate3. However, the specific synthesis process for “Methyl 3-tert-butyl-5-cyanobenzoate” is not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms within the molecule. The related compound “Methyl 3-cyanobenzoate” has a molecular formula of C9H7NO22. However, the specific molecular structure of “Methyl 3-tert-butyl-5-cyanobenzoate” is not provided in the searched resources.Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-tert-butyl-5-cyanobenzoate” are not specified in the searched resources. However, related compounds like “Methyl 4-cyanobenzoate” are involved in reactions with acetic acid and tert-butyl acetate3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. For the related compound “Methyl 3-cyanobenzoate”, these properties are available2. However, the specific physical and chemical properties of “Methyl 3-tert-butyl-5-cyanobenzoate” are not provided in the searched resources.Scientific Research Applications
Metabolic Studies
- Methyl 3-tert-butyl-5-cyanobenzoate has been studied in metabolic research, particularly in examining the metabolic processes in different species. For instance, the metabolism of related compounds like 3,5-di-tert.-butyl-4-hydroxytoluene in rats and humans has been investigated, revealing significant differences in metabolic pathways and excretion between these species (Daniel, Gage, & Jones, 1968).
Chemical Synthesis and Reactions
- The compound plays a role in chemical syntheses, such as in the Ritter reaction for synthesizing t-Butyl amides, demonstrating its utility in organic synthesis processes (Milne & Baum, 2014).
- Its derivatives are used in α-methylation of 1,3-dicarbonyl compounds, where tert-butyl peroxybenzoate promotes direct α-methylation, indicating its role in providing methyl derivatives in moderate to good yields (Guo, Wang, Jiang, & Yu, 2014).
Photolysis and Radical Generation
- Methyl 3-tert-butyl-5-cyanobenzoate-related compounds are studied in the field of photolysis, exploring the kinetics of singlet and triplet states, and the generation of radicals. These studies enhance understanding of reaction mechanisms in organic chemistry (S. and Neckers, 2004).
Pharmaceutical and Biomedical Research
- In pharmaceutical research, derivatives of Methyl 3-tert-butyl-5-cyanobenzoate are investigated for potential antioxidant activities. The study of these compounds provides insights into their reactivity and potential therapeutic applications (Yüksek et al., 2015).
- Additionally, research into the metabolism of tumor promoter organic hydroperoxides in human carcinoma skin keratinocytes has implications for understanding cancer risk and the role of free radicals in human health. This is relevant to the broader study of organic hydroperoxides and their derivatives (Athar et al., 1989).
Polymer Science and Material Chemistry
- In the field of material science, Methyl 3-tert-butyl-5-cyanobenzoate-related compounds are investigated for their role in the synthesis and evaluation of physical properties of polymers. N-substitution of polybenzimidazoles, for example, showcases the compound's utility in modifying polymer properties (Kumbharkar & Kharul, 2009).
Safety And Hazards
The safety and hazards associated with a chemical compound depend on its properties and how it is handled. The safety data sheet for a related compound, “Methyl benzoate”, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life4. However, the specific safety and hazards of “Methyl 3-tert-butyl-5-cyanobenzoate” are not provided in the searched resources.
Future Directions
The future directions for “Methyl 3-tert-butyl-5-cyanobenzoate” are not specified in the searched resources. However, it is available for purchase, suggesting that it may be used in research or industrial applications5.
properties
IUPAC Name |
methyl 3-tert-butyl-5-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)11-6-9(8-14)5-10(7-11)12(15)16-4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRARMMVRWKOLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646945 | |
Record name | Methyl 3-tert-butyl-5-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-tert-butyl-5-cyanobenzoate | |
CAS RN |
936801-70-6 | |
Record name | Methyl 3-tert-butyl-5-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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